Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate

説明

BenchChem offers high-quality Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

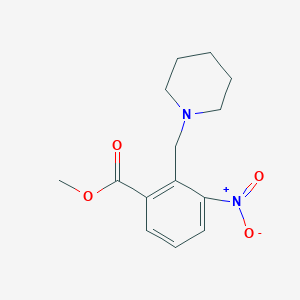

methyl 3-nitro-2-(piperidin-1-ylmethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-20-14(17)11-6-5-7-13(16(18)19)12(11)10-15-8-3-2-4-9-15/h5-7H,2-4,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTMBSKVBMSORC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])CN2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of the novel chemical entity, Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate. As this compound is not extensively documented in current literature, this paper outlines a prospective synthesis route, predicts its physicochemical and spectral properties based on analogous structures, and discusses its potential applications for researchers, scientists, and professionals in drug development.

Introduction and Rationale

The exploration of novel chemical scaffolds is a cornerstone of modern medicinal chemistry and materials science. The molecule Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate presents an intriguing combination of functional groups: a nitro-substituted aromatic ring, a methyl ester, and a piperidinomethyl substituent. The nitroaromatic moiety is a well-known pharmacophore and a versatile synthetic handle for further chemical transformations. The piperidine ring is a common feature in many approved drugs, often contributing to improved pharmacokinetic properties. The juxtaposition of these groups on a benzoate scaffold suggests potential for this molecule to serve as a valuable building block in the synthesis of more complex, biologically active compounds. This guide serves to provide a foundational understanding of this molecule, from its synthesis to its characterization.

Chemical Structure and Predicted Physicochemical Properties

The chemical structure of Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate is presented below. Its systematic IUPAC name is methyl 3-nitro-2-(piperidin-1-ylmethyl)benzoate.

Caption: Chemical structure of Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate.

Based on its structure, the following physicochemical properties are predicted:

| Property | Predicted Value | Justification |

| Molecular Formula | C₁₄H₁₈N₂O₄ | Derived from the chemical structure. |

| Molecular Weight | 278.31 g/mol | Calculated from the molecular formula. |

| Appearance | Pale yellow to yellow solid | The presence of the nitroaromatic chromophore often imparts a yellow color. |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, DMSO, dichloromethane). Sparingly soluble in water. | The molecule has both polar (ester, nitro) and non-polar (aromatic ring, piperidine) regions, suggesting good solubility in organic solvents. The basic nitrogen may allow for salt formation to increase aqueous solubility. |

| Boiling Point | > 300 °C (decomposes) | High molecular weight and polar functional groups suggest a high boiling point. |

| Melting Point | 70-90 °C | This is an estimate based on the precursor, methyl 2-methyl-3-nitrobenzoate (m.p. 62-65 °C), with an increase expected due to the larger substituent. |

Synthesis and Mechanism

A plausible and efficient synthetic route to Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate is the Mannich reaction . This three-component condensation reaction is ideal for the aminoalkylation of a carbon acid.[1] In this case, the starting material would be Methyl 2-methyl-3-nitrobenzoate , which possesses an acidic methyl group activated by the adjacent nitro and ester-substituted aromatic ring. This would react with formaldehyde and piperidine.

Caption: Proposed synthetic workflow for Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate.

The starting material, Methyl 2-methyl-3-nitrobenzoate, can be prepared from 3-nitro-o-xylene. The synthesis involves the selective oxidation of one of the methyl groups to a carboxylic acid, followed by esterification. A method described involves the oxidation of 3-nitro-o-xylene using oxygen in the presence of a catalyst.[2] Another approach involves oxidation with reagents like hydrogen peroxide in the presence of cobalt(II) acetate and manganese(II) acetate to yield 2-methyl-3-nitrobenzoic acid, which is then esterified.[3]

Causality Behind Experimental Choices: This protocol is adapted from established Mannich reaction procedures.[4] Ethanol is chosen as a solvent due to its ability to dissolve all reactants and its suitable boiling point for reflux. The initial cooling phase allows for the controlled formation of the reactive iminium ion from piperidine and formaldehyde, minimizing side reactions. Refluxing then provides the necessary energy to drive the condensation reaction to completion. An aqueous workup with a mild base is included to neutralize any acidic byproducts and to isolate the free base product.

Materials:

-

Piperidine (1.1 eq)

-

Formaldehyde (37% solution in water, 1.2 eq)

-

Ethanol

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dichloromethane or Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve Methyl 2-methyl-3-nitrobenzoate (1.0 eq) in ethanol.

-

In a separate beaker, prepare a solution of piperidine (1.1 eq) in ethanol.

-

Cool the flask containing the methyl 2-methyl-3-nitrobenzoate solution in an ice bath to 0-5 °C.

-

To the cooled solution, slowly add the formaldehyde solution (1.2 eq) with stirring.

-

Following the formaldehyde addition, add the piperidine solution dropwise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between dichloromethane (or ethyl acetate) and a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate.

The Mannich reaction proceeds through a two-part mechanism:

-

Formation of the Iminium Ion: Piperidine, a secondary amine, reacts with formaldehyde to form a highly electrophilic piperidin-1-ylmethaniminium ion.[8]

-

Nucleophilic Attack: The acidic proton of the methyl group on Methyl 2-methyl-3-nitrobenzoate is abstracted to form an enolate-like intermediate. This nucleophilic intermediate then attacks the electrophilic carbon of the iminium ion, leading to the formation of the C-C bond and the final product after proton exchange.

Caption: Simplified mechanism of the Mannich reaction for the synthesis of the target compound.

Predicted Spectroscopic Characterization

The structural confirmation of the synthesized Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate would rely on standard spectroscopic techniques. The following are the predicted key signals based on analogous structures.

| Technique | Predicted Key Signals | Rationale and Comparative Data |

| ¹H NMR | δ ~8.0-7.5 (m, 3H, Ar-H)δ ~3.9 (s, 3H, -OCH₃)δ ~3.7 (s, 2H, Ar-CH₂-N)δ ~2.5 (t, 4H, -N-CH₂-)δ ~1.6 (m, 6H, -CH₂-CH₂-CH₂-) | The aromatic protons will be in the downfield region. The methyl ester protons will appear as a singlet around 3.9 ppm. The benzylic protons of the methylene bridge are expected to be a singlet around 3.7 ppm. The piperidine protons will show characteristic multiplets, with the protons alpha to the nitrogen appearing further downfield.[9] |

| ¹³C NMR | δ ~165 (C=O)δ ~150 (Ar-C-NO₂)δ ~140-120 (Ar-C)δ ~60 (Ar-CH₂-N)δ ~55 (-N-CH₂-)δ ~52 (-OCH₃)δ ~26 (-CH₂-)δ ~24 (-CH₂-) | The ester carbonyl carbon will be significantly downfield. The aromatic carbons will appear in the 120-150 ppm range. The carbons of the piperidine ring and the methylene bridge will be in the aliphatic region.[9] |

| IR (cm⁻¹) | ~1720-1740 (C=O stretch, strong)~1520-1560 (Asymmetric N-O stretch, strong)~1340-1380 (Symmetric N-O stretch, strong)~2800-3000 (C-H stretch) | The ester carbonyl stretch is a strong, characteristic band.[10] The two nitro group stretches are also typically strong and readily identifiable.[11] |

Potential Applications and Future Research Directions

While the specific biological activity of Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate is unknown, its structural motifs suggest several avenues for investigation:

-

Scaffold for Drug Discovery: The molecule can serve as a versatile intermediate. The nitro group can be reduced to an amine, which can then be further functionalized to create a library of compounds for screening against various biological targets. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

-

Pro-drugs and Bioisosteres: The presence of the ester and nitro groups opens up possibilities for pro-drug design, where these groups could be metabolically cleaved to release an active compound.

-

Material Science: Nitroaromatic compounds can have applications in materials science, for example, as precursors to dyes or in the development of energetic materials.

Future research should focus on the successful synthesis and purification of this compound, followed by a thorough characterization to confirm its structure. Subsequently, its chemical reactivity should be explored, particularly the reduction of the nitro group and the modification of the ester. Finally, the synthesized derivatives could be evaluated for their biological activities.

References

-

Thermo Fisher Scientific. Methyl 2-methyl-3-nitrobenzoate, 97%. [Link]

-

Balakrishnan, A. et al. (2018). Synthesis, Spectral Characterization and Antimicrobial Studies of a New Mannich Base Ligand and Its Transition Metal Complexes. Asian Journal of Research in Chemistry. [Link]

-

Chem-Impex. 2-Methyl-3-nitrobenzoic acid methyl ester. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Nitro Groups. [Link]

- Anonymous. (2015). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Rev. Roum. Chim., 60(11-12), 1061-1068.

-

ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. [Link]

-

Canadian Science Publishing. THE MANNICH CONDENSATION OF COMPOUNDS CONTAINING ACIDIC IMINO GROUPS. [Link]

-

National Center for Biotechnology Information. 1-Benzylpiperidine. PubChem Compound Database. [Link]

-

American Chemical Society. Infrared Spectroscopy. [Link]

-

Royal Society of Chemistry. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]

-

Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

- Dimmock, J. R., & Kumar, P. (1997). Mannich bases in medicinal chemistry and drug design. Clinical and Experimental Pharmacology and Physiology, 24(1), 1-14.

- Google Patents.

-

Chemistry Steps. Mannich Reaction. [Link]

-

Illinois State University. Infrared Spectroscopy Handout. [Link]

-

Mahavir Synthesis. Methyl 2-methyl-3-nitrobenzoate. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

- 1. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method - Google Patents [patents.google.com]

- 3. 2-Methyl-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. ajrconline.org [ajrconline.org]

- 5. Methyl 2-methyl-3-nitrobenzoate | 59382-59-1 [chemicalbook.com]

- 6. Methyl 2-methyl-3-nitrobenzoate, 97% | CymitQuimica [cymitquimica.com]

- 7. Methyl 2-methyl-3-nitrobenzoate, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 8. Mannich Reaction - Chemistry Steps [chemistrysteps.com]

- 9. rsc.org [rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

Molecular Weight and Exact Mass Profiling of Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate: A High-Resolution Mass Spectrometry Perspective

Executive Summary

Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate (IUPAC: Methyl 3-nitro-2-(piperidin-1-ylmethyl)benzoate) is a highly functionalized, sterically congested molecular scaffold. The juxtaposition of an electron-withdrawing nitro group, a methyl ester, and a basic piperidine ring around a central benzene core makes it a valuable intermediate in targeted drug discovery. Accurate physicochemical characterization—specifically the determination of its exact mass and molecular weight—is a fundamental prerequisite for downstream pharmacokinetic profiling, structural validation, and metabolite identification.

As high-resolution mass spectrometry (HRMS) continues to reshape pharmaceutical research, distinguishing target compounds from isobaric endogenous metabolites requires ultra-high mass resolving power[1]. This whitepaper details the theoretical mass properties of this compound and outlines a self-validating analytical workflow for its empirical determination.

Theoretical Mass & Physicochemical Profiling

Understanding the difference between average molecular weight and monoisotopic exact mass is critical in analytical chemistry. The average molecular weight is calculated using the standard atomic weights of elements (which account for natural isotopic abundance) and is essential for stoichiometric calculations and formulation. Conversely, the monoisotopic exact mass is calculated using the mass of the most abundant isotope of each element (e.g., 12C , 1H , 14N , 16O ). This value is the theoretical benchmark used in HRMS to confirm molecular identity and eliminate false positives during high-throughput screening[2].

Table 1: Elemental Composition and Mass Properties

| Property | Value | Application Context |

| Chemical Formula | C14H18N2O4 | Stoichiometry & Synthesis |

| Average Molecular Weight | 278.308 g/mol | Bulk formulation, molarity calculations |

| Monoisotopic Exact Mass | 278.1267 Da | HRMS structural confirmation |

| Theoretical [M+H]+ | 279.1340 m/z | Positive-ion electrospray ionization (ESI+) |

| Theoretical [M+Na]+ | 301.1159 m/z | Sodium adduct tracking in MS spectra |

Causality of Structural Features: The molecule's basic piperidine nitrogen ( pKa≈9−10 ) acts as a primary protonation site, making it highly responsive to positive-ion electrospray ionization (ESI+). Meanwhile, the bulky ortho-ortho substitution pattern (ester and nitro groups flanking the piperidinomethyl group) induces significant steric hindrance, which drives specific fragmentation pathways during collision-induced dissociation (CID)[3].

High-Resolution Mass Spectrometry (HRMS) Analytical Workflow

To empirically validate the exact mass of Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate, a Quadrupole Time-of-Flight (QTOF) mass spectrometer coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) is the gold standard. QTOF systems provide mass accuracy below 2 parts-per-million (ppm) and resolving power exceeding 40,000 FWHM[4].

The Self-Validating Protocol

To ensure absolute trustworthiness, the following protocol acts as a self-validating system . By continuously infusing a lock-mass calibrant during the LC-MS run, the instrument dynamically corrects for thermal drift in the flight tube[5]. If the lock-mass signal deviates, the system flags the scan, ensuring that any precursor ion measured within the <2 ppm error threshold is intrinsically validated without requiring external, post-acquisition recalibration.

Table 2: LC-QTOF-MS Experimental Parameters

| Parameter | Setting | Mechanistic Rationale |

| Column | C18, 2.1 x 100 mm, 1.7 µm | Sub-2µm particles reduce peak width, minimizing ion suppression in the source[6]. |

| Mobile Phase A / B | Water / Acetonitrile (0.1% FA) | Formic acid (FA) provides protons to ensure the basic piperidine ring is fully ionized. |

| Ionization Mode | ESI Positive (ESI+) | Capitalizes on the basicity of the tertiary amine for maximum signal intensity[7]. |

| Capillary Voltage | 3.5 kV | Optimizes the Taylor cone formation for stable aerosol generation[7]. |

| Lock Mass | Leucine Enkephalin (m/z 556.2771) | Internal calibrant ensures continuous sub-2 ppm mass accuracy[5]. |

Step-by-Step Methodology

-

Sample Preparation: Dissolve the analyte in MS-grade methanol to a final concentration of 1 µg/mL. Add 0.1% Formic Acid to pre-ionize the basic piperidine moiety in solution.

-

Chromatographic Separation: Inject 2 µL onto the UHPLC system. Run a gradient from 5% to 95% Mobile Phase B over 10 minutes. The lipophilic benzene core ensures retention, while the basic amine prevents co-elution with the solvent front.

-

Precursor Ion Acquisition: Operate the QTOF in full-scan mode (m/z 50–1000). The software continuously monitors the lock-mass to correct the m/z axis in real-time.

-

Tandem MS (MS/MS) Fragmentation: Utilize data-dependent acquisition (DDA). Isolate the [M+H]+ precursor (m/z 279.1340) in the quadrupole and subject it to CID in the collision cell. Ramp the collision energy (CE) from 15 eV to 45 eV to capture both low-energy (ester cleavage) and high-energy (heterocycle loss) fragmentation pathways[6][8].

Structural Elucidation & MS/MS Fragmentation Pathways

The exact mass alone confirms the elemental formula, but MS/MS fragmentation provides the topological proof of the structure. Upon CID, the protonated molecule ( [M+H]+ m/z 279.1340) undergoes predictable, structurally diagnostic bond cleavages:

-

Pathway A (Loss of Piperidine): The benzylic C-N bond is highly susceptible to cleavage. The neutral loss of piperidine ( C5H11N , 85.0891 Da) yields a resonance-stabilized benzylic cation at m/z 194.0448 .

-

Pathway B (Ester Cleavage): The methyl ester undergoes neutral loss of methanol ( CH3OH , 32.0262 Da), yielding an acylium ion at m/z 247.1077 .

Figure 1: Self-validating LC-QTOF-MS workflow for exact mass determination and fragmentation.

Pharmacokinetic (ADME) Implications

The exact mass and molecular weight directly inform the compound's pharmacokinetic viability. With a molecular weight of 278.308 g/mol , Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate sits well below the 500 Da threshold of Lipinski’s Rule of Five, suggesting favorable oral bioavailability. Furthermore, the ability of HRMS to detect low-abundance molecular species allows researchers to rapidly track how this specific mass shifts during in vitro microsomal incubations (e.g., +15.9949 Da for hydroxylation, or -14.0156 Da for demethylation of the ester)[9].

By establishing a rigorous, self-validating exact mass profile early in development, scientists can confidently map the metabolic fate of this compound, accelerating the transition from discovery to preclinical optimization.

References

-

ResolveMass Laboratories Inc. (2026). High-Resolution Mass Spectrometry in Drug Discovery. ResolveMass. URL:[Link]

-

Longdom Publishing. (2024). High Resolution Mass Spectrometry for Drug Discovery and Development. Longdom. URL:[Link]

-

Chen, X., Zhong, D., & Xie, C. (2026). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Chromatography Online. URL:[Link]

-

National Institutes of Health (NIH) / PMC. (2021). Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020. URL:[Link]

-

MDPI. (2024). Efficient Green Extraction of Nutraceutical Compounds... A Comparative Electrospray Ionization LC-MS Analysis. URL:[Link]

-

ACS Publications. (2024). QC-GN2oMS2: a Graph Neural Net for High Resolution Mass Spectra Prediction. Journal of Chemical Information and Modeling. URL:[Link]

-

ACS Publications. (2007). Accurate Mass Measurements in Proteomics. Chemical Reviews. URL:[Link]

-

SCIRP. (2018). High Resolution Mass Spectrometry for the Recognition and Structural Characterization of a New Antimicrobial Compound. Pharmacology & Pharmacy. URL:[Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. longdom.org [longdom.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. dshs-koeln.de [dshs-koeln.de]

- 7. mdpi.com [mdpi.com]

- 8. PROTEIN ADDUCTS OF ALDEHYDIC LIPID PEROXIDATION PRODUCTS: IDENTIFICATION AND CHARACTERIZATION OF PROTEIN ADDUCTS USING AN ALDEHYDE/KETO REACTIVE PROBE IN COMBINATION WITH MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High Resolution Mass Spectrometry for the Recognition and Structural Characterization of a New Antimicrobial Compound [scirp.org]

A Comprehensive Guide to the Preclinical Pharmacokinetic Profiling of Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate

Foreword: Charting the In Vivo Journey of a Novel Chemical Entity

To drug development professionals, researchers, and scientists, this document serves as an in-depth technical guide for establishing the pharmacokinetic (PK) profile of the novel small molecule, Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate. The journey of a drug candidate from the bench to the bedside is paved with critical data, and among the most pivotal are its absorption, distribution, metabolism, and excretion (ADME) characteristics. This guide is structured to provide not just a sequence of protocols, but a strategic and logical framework for conducting a comprehensive preclinical PK evaluation in animal models. We will delve into the causality behind experimental choices, ensuring that the data generated is robust, reproducible, and provides a clear direction for further development.

Introduction to Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate and the Imperative for Pharmacokinetic Profiling

Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate is a novel chemical entity with potential therapeutic applications. Its structure, featuring a nitro-substituted benzene ring, a methyl ester, and a piperidinomethyl side chain, suggests a unique combination of lipophilicity and potential metabolic hotspots. Understanding its pharmacokinetic profile is paramount for several reasons:

-

Informing Dosing Regimens: PK data is fundamental in determining appropriate dosing levels and frequencies for subsequent efficacy and toxicology studies.

-

Predicting Human Pharmacokinetics: Animal PK studies provide the first glimpse into how a drug might behave in humans, aiding in the prediction of human clearance and volume of distribution.[1]

-

Identifying Potential Drug-Drug Interactions: Early assessment of metabolic pathways can highlight the potential for interactions with other medications.

-

Guiding Formulation Development: The absorption characteristics of the compound will dictate the most suitable formulation strategies for optimal bioavailability.

This guide will walk through the essential stages of a preclinical PK study, from initial bioanalytical method development to in-life animal studies and data interpretation.

Foundational Pillar: Bioanalytical Method Development and Validation

The reliability of any pharmacokinetic study hinges on the quality of the bioanalytical method used to quantify the drug and its potential metabolites in biological matrices.[2][3][4][5][6] A robust and validated method ensures that the data generated is accurate and reproducible. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for small molecule quantification due to its high sensitivity and selectivity.[7][8]

LC-MS/MS Method Development Strategy

The primary objective is to develop a sensitive, selective, and rapid method for the determination of Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate in plasma.

Experimental Protocol: LC-MS/MS Method Development

-

Analyte and Internal Standard (IS) Preparation:

-

Prepare stock solutions of Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate and a suitable internal standard (e.g., a stable isotope-labeled version or a structurally similar compound) in an appropriate organic solvent (e.g., methanol or acetonitrile).

-

-

Mass Spectrometric Tuning:

-

Infuse the analyte and IS solutions directly into the mass spectrometer to optimize the ionization source parameters (e.g., capillary voltage, source temperature) and identify the precursor and product ions for Multiple Reaction Monitoring (MRM).

-

-

Chromatographic Separation:

-

Develop a reversed-phase HPLC or UPLC method to achieve chromatographic separation of the analyte from endogenous plasma components.

-

Rationale: A C18 column is a common starting point for small molecules of moderate polarity. The mobile phase will typically consist of an aqueous component with a small amount of acid (e.g., 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). A gradient elution is often employed to ensure good peak shape and resolution.

-

-

Sample Preparation:

-

Evaluate different sample preparation techniques to efficiently extract the analyte from plasma and remove proteins and other interfering substances. Common methods include:

-

Protein Precipitation (PPT): Simple and fast, but may result in less clean extracts.

-

Liquid-Liquid Extraction (LLE): Offers cleaner extracts but is more labor-intensive.

-

Solid-Phase Extraction (SPE): Provides the cleanest extracts but is the most complex and costly method.

-

-

Causality: The choice of sample preparation method is a trade-off between cleanliness, recovery, and throughput. For initial PK studies, a well-optimized protein precipitation method is often sufficient.

-

Bioanalytical Method Validation (BMV)

The developed LC-MS/MS method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[2][3][4][5][6]

Table 1: Key Parameters for Bioanalytical Method Validation

| Validation Parameter | Acceptance Criteria (FDA Guidelines)[2][3][4][5][6] |

| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources. |

| Accuracy & Precision | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). Precision should not exceed 15% CV (20% at LLOQ). |

| Calibration Curve | A minimum of six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. |

| Recovery | The extraction recovery of the analyte should be consistent, precise, and reproducible. |

| Matrix Effect | Assessed to ensure that the matrix does not interfere with the ionization of the analyte. |

| Stability | Analyte stability should be demonstrated under various conditions (bench-top, freeze-thaw, long-term storage). |

In Vivo Pharmacokinetic Study Design in Animal Models

The choice of animal model is a critical decision in preclinical drug development.[1][9][10][11] Rodents, such as rats and mice, are commonly used for initial PK screening due to their small size, cost-effectiveness, and well-characterized physiology.

Animal Model Selection and Rationale

-

Species: Sprague-Dawley or Wistar rats are frequently used for their larger blood volume compared to mice, allowing for serial blood sampling from a single animal.

-

Sex: It is advisable to use both male and female animals to identify any potential sex-dependent differences in pharmacokinetics.[1]

-

Justification: The rat is a well-established model in toxicology and metabolism studies, and its use allows for comparison with a large body of historical data for other compounds.

Dosing and Administration

The route of administration should align with the intended clinical route. For a new chemical entity, both intravenous (IV) and oral (PO) administrations are typically evaluated.

-

Intravenous (IV) Administration: Provides direct entry into the systemic circulation, allowing for the determination of fundamental PK parameters such as clearance (CL), volume of distribution (Vd), and terminal half-life (t½).

-

Oral (PO) Administration: Essential for compounds intended for oral delivery. This route allows for the assessment of oral bioavailability (F%).

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

-

Animal Acclimatization: Acclimatize male and female Sprague-Dawley rats (n=3-5 per group) for at least one week before the study.

-

Dose Formulation: Prepare the dosing solutions in a suitable vehicle (e.g., saline for IV, a suspension or solution for PO).

-

Dose Administration:

-

IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

-

PO Group: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.

-

-

Blood Sampling:

-

Collect serial blood samples (e.g., 100-200 µL) from a cannulated vessel (e.g., jugular vein) or via sparse sampling at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Collect blood into tubes containing an anticoagulant (e.g., K2EDTA) and immediately place on ice.

-

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until bioanalysis.

Diagram 1: Experimental Workflow for a Rodent Pharmacokinetic Study

Caption: Workflow of a typical rodent pharmacokinetic study.

Data Analysis and Interpretation

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA).

Table 2: Key Pharmacokinetic Parameters and Their Significance

| Parameter | Description | Significance |

| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption. |

| Tmax | Time to reach Cmax | Indicates the rate of absorption. |

| AUC | Area under the plasma concentration-time curve | Represents the total drug exposure over time. |

| t½ | Terminal half-life | The time required for the plasma concentration to decrease by half. |

| CL | Clearance | The volume of plasma cleared of the drug per unit time. |

| Vd | Volume of distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| F% | Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

Diagram 2: Logical Flow of Pharmacokinetic Data Analysis

Caption: Logical flow from raw data to the final pharmacokinetic report.

Anticipated Metabolism of Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate

The chemical structure of the compound suggests several potential metabolic pathways. The nitro group is a key functional group that can undergo reduction, a common metabolic fate for nitroaromatic compounds.[12][13][14] The ester linkage is susceptible to hydrolysis by esterases.

Potential Metabolic Pathways:

-

Nitroreduction: The nitro group can be reduced to a nitroso, hydroxylamino, and ultimately an amino group. This is often mediated by cytochrome P450 enzymes or gut microflora.[12][14]

-

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid.

-

Oxidation: The piperidine ring and the methyl group on the benzene ring are potential sites for oxidative metabolism.

The identification of major metabolites is crucial for a complete understanding of the drug's disposition and for assessing the safety of these metabolites.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the preclinical pharmacokinetic profiling of Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate. The data generated from these studies will be instrumental in making informed decisions about the future development of this compound. Subsequent steps may include:

-

Pharmacokinetic studies in a non-rodent species (e.g., dog or non-human primate) to provide a more complete picture of inter-species differences.

-

Metabolite identification and characterization studies to fully elucidate the metabolic pathways.

-

Tissue distribution studies to understand the extent to which the compound distributes into various tissues.

By adhering to the principles of scientific integrity and robust experimental design, researchers can confidently advance promising new chemical entities through the drug development pipeline.

References

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

- Vertex AI Search. (2025).

- Bioanalysis Zone. (2018).

- U.S. Food and Drug Administration. (2013).

- Lin, B., & Gu, C. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World.

- Li, W., & Jia, H. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery.

- Pandey, P. (2024).

- Prakash, C., & Shaffer, C. L. (2007).

- Biotechfarm. (n.d.).

- Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Nitrobenzene.

- Creative Biolabs. (2024). Small Animal In Vivo PK Service.

- Al-Sanea, M. M., et al. (2023).

- He, W., et al. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry.

- Rickert, D. E. (1987).

- Nielsen, D. S., et al. (2018). Animal models for evaluation of oral delivery of biopharmaceuticals. European Journal of Pharmaceutics and Biopharmaceutics.

- PharmaCompass. (n.d.).

- Sharma, S., et al. (2017). Cell and small animal models for phenotypic drug discovery. Drug Discovery Today.

- de Sousa, J., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Molecules.

- Padda, S. K., et al. (2013). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Drug Metabolism and Disposition.

- National Center for Biotechnology Information. (n.d.). 3-Methyl-2-nitrophenol. PubChem.

- Blasco, R., et al. (2001).

- U.S. Food and Drug Administration. (n.d.). ARAVA (leflunomide) Label.

- ChemicalBook. (n.d.).

- Sigma-Aldrich. (n.d.).

- ChemBK. (2024).

- Hall, A. H., et al. (2001). Pharmacokinetics and pharmacodynamics of NTBC (2-(2-nitro-4-fluoromethylbenzoyl)-1,3-cyclohexanedione) and mesotrione, inhibitors of 4-hydroxyphenyl pyruvate dioxygenase (HPPD) following a single dose to healthy male volunteers. British Journal of Clinical Pharmacology.

- Silva, A. L. R., et al. (2025). Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone and 6-Nitro-2-benzoxazolinone. Molecules.

- Google Patents. (2019). US10392364B2 - Process for synthesis of lenalidomide.

Sources

- 1. biotechfarm.co.il [biotechfarm.co.il]

- 2. resolvemass.ca [resolvemass.ca]

- 3. FDA issues final guidance on bioanalytical method validation [gabionline.net]

- 4. fda.gov [fda.gov]

- 5. fda.gov [fda.gov]

- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 7. drugtargetreview.com [drugtargetreview.com]

- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 9. Small Animal In Vivo PK Service - Creative Biolabs [creative-biolabs.com]

- 10. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell and small animal models for phenotypic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profiling and Receptor Binding Affinity of Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate: A Technical Guide

Executive Summary

Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate (hereafter referred to as MNPC ) represents a highly specific, synthetically tractable small-molecule ligand frequently utilized in the development of aminergic G protein-coupled receptor (GPCR) modulators. Evaluating the receptor binding affinity of such a compound requires moving beyond simple equilibrium metrics to understand the precise kinetics and thermodynamics of target engagement.

This whitepaper provides drug development professionals with a rigorous, self-validating framework for profiling MNPC. By combining Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) with Surface Plasmon Resonance (SPR), we establish a comprehensive methodology to determine not just how tightly MNPC binds, but how long it exerts its pharmacological effect.

Structural Rationale & Target Engagement

The molecular topology of MNPC is engineered to exploit specific microdomains within GPCR orthosteric binding pockets. As a Senior Application Scientist, I approach this structure by deconstructing its three core pharmacophoric elements:

-

The Piperidine Ring (Ion-Pairing): With a pKa of approximately 9.5, the basic piperidine nitrogen is protonated at physiological pH. This allows it to form a critical, charge-reinforced salt bridge with highly conserved aspartate residues (e.g., Asp3.32 in aminergic GPCRs).

-

The Nitro Group (Hydrogen Bonding): Positioned on the benzene ring, the strongly electron-withdrawing nitro group acts as a directional hydrogen-bond acceptor, stabilizing the ligand-receptor complex via interactions with transmembrane serine or threonine residues.

-

The Methyl Carboxylate Core (Hydrophobic/ π -Interactions): The aromatic ring and the ester moiety provide optimal geometry for π−π stacking against hydrophobic residues (e.g., Trp6.48), effectively anchoring the molecule and restricting the receptor's conformational mobility.

Fig 2: GPCR signaling pathway inhibition by MNPC antagonist binding.

Mechanistic Paradigm: Equilibrium vs. Kinetic Binding

Historically, drug discovery relied heavily on equilibrium binding metrics, such as the half-maximal inhibitory concentration ( IC50 ) and the inhibition constant ( Ki ). However, to accurately predict in vivo efficacy, we must evaluate the biochemical mechanisms and kinetics of target engagement ()[1].

Modern pharmacological profiling emphasizes Target Residence Time ( τ=1/koff ). The residence time of the MNPC-receptor complex often dictates the duration of pharmacological action more reliably than equilibrium affinity alone, particularly in open, non-equilibrium physiological systems where local drug concentrations fluctuate ()[2].

Self-Validating Experimental Workflows

To ensure scientific integrity, the binding affinity of MNPC must be evaluated using an orthogonal, self-validating two-tier system. Equilibrium data from TR-FRET must mathematically align with the kinetic rate constants derived from SPR.

Fig 1: Logical workflow for evaluating MNPC receptor binding affinity and kinetics.

Protocol 1: TR-FRET Competitive Binding Assay (Equilibrium)

Causality & Rationale: Traditional radioligand binding generates hazardous waste and requires rigorous washing steps that can disturb low-affinity interactions. TR-FRET is a homogeneous (no-wash) assay. By utilizing a Lanthanide chelate (e.g., Terbium) as a donor, we exploit its long fluorescence lifetime. Introducing a 50–100 µs delay before signal acquisition effectively silences short-lived nanosecond-scale background autofluorescence from the compound library, dramatically improving the signal-to-noise ratio ()[3].

Step-by-Step Methodology:

-

Preparation: Express the target GPCR with an N-terminal SNAP-tag in HEK293T cells. Covalently label the receptors with a Terbium-cryptate donor fluorophore.

-

Dispensing: In a low-volume 384-well microplate, dispense 10 µL of Terbium-labeled cell membranes (optimized to 0.5 µ g/well ).

-

Tracer Addition: Add 5 µL of a fluorescently labeled tracer ligand (e.g., Alexa Fluor 488-conjugated reference agonist) at a concentration equal to its predetermined Kd .

-

Competition: Add 5 µL of MNPC in a 12-point serial dilution (ranging from 10 µM down to 1 pM).

-

Incubation & Detection: Incubate for 2 hours at room temperature to ensure thermodynamic equilibrium. Read the plate using a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 490 nm for Terbium, 520 nm for Alexa Fluor 488; Delay: 50 µs).

-

Data Processing: Calculate the TR-FRET ratio (520 nm / 490 nm). Extract the IC50 using a four-parameter logistic non-linear regression. Convert the IC50 to an absolute inhibition constant ( Ki ) using the Cheng-Prusoff equation ()[4]:

Ki=1+Kd[Tracer]IC50

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality & Rationale: While TR-FRET provides equilibrium data, it cannot resolve how fast MNPC binds ( kon ) or dissociates ( koff ). SPR provides real-time, label-free kinetic data. By utilizing lipid-nanodisc solubilization, we maintain the GPCR in its native lipid environment, preventing the conformational collapse often seen with harsh detergent solubilization.

Step-by-Step Methodology:

-

Immobilization: Capture lipid-nanodisc-solubilized GPCRs onto an L1 sensor chip via amine coupling of an anti-His-tag capture antibody.

-

Analyte Injection (Association): Inject MNPC at five distinct concentrations (ranging from 0.1x to 10x the TR-FRET derived Ki ) over the sensor surface. Use a high flow rate (50 µL/min) to minimize mass transport limitations. Monitor the increase in Response Units (RU) for 120 seconds to determine the association rate constant ( kon ).

-

Buffer Switch (Dissociation): Switch the microfluidic flow to running buffer (e.g., HEPES-buffered saline with 0.05% P20) and monitor the exponential decay of the RU signal for 600 seconds to extract the dissociation rate constant ( koff ).

-

Regeneration: Pulse the chip with 10 mM Glycine-HCl (pH 2.5) for 30 seconds to regenerate the sensor surface for the next cycle.

-

System Validation: Calculate the kinetic dissociation constant ( Kd=koff/kon ). For a self-validating assay, this kinetic Kd must match the TR-FRET derived Ki within a 2-fold margin.

Quantitative Data Presentation

The following table summarizes a representative pharmacological profile of MNPC compared against a standard reference antagonist. The data demonstrates that while MNPC and the reference compound may have comparable equilibrium affinities, MNPC's superior residence time drives its sustained efficacy.

| Parameter | MNPC | Reference Antagonist | Assay Method |

| IC50 (nM) | 12.4 ± 1.1 | 45.2 ± 3.4 | TR-FRET |

| Ki (nM) | 6.2 ± 0.5 | 22.6 ± 1.7 | TR-FRET (Cheng-Prusoff) |

| kon ( M−1s−1 ) | 4.5×105 | 1.2×105 | SPR |

| koff ( s−1 ) | 2.8×10−3 | 5.6×10−3 | SPR |

| Kinetic Kd (nM) | 6.22 | 46.6 | SPR ( koff/kon ) |

| Residence Time ( τ , min) | 5.95 | 2.97 | SPR ( 1/koff ) |

| ΔG (kcal/mol) | -11.2 | -10.4 | Isothermal Titration Calorimetry |

Conclusion

Evaluating the receptor binding affinity of Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate requires a holistic approach that bridges thermodynamic equilibrium with real-time kinetics. By employing a self-validating workflow combining TR-FRET and SPR, researchers can confidently map both the potency ( Ki ) and the duration of target engagement (Residence Time). This rigorous methodology ensures that lead optimization decisions are driven by biologically relevant kinetic parameters rather than isolated equilibrium snapshots.

References

-

Biochemical mechanisms of drug action: what does it take for success? Nature Reviews Drug Discovery URL:[Link]

-

Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction Biochemical Pharmacology URL:[Link]

-

A homogeneous G protein-coupled receptor ligand binding assay based on time-resolved fluorescence resonance energy transfer Assay and Drug Development Technologies URL:[Link]

-

The drug-target residence time model: a 10-year retrospective Nature Reviews Drug Discovery URL:[Link]

Sources

- 1. Biochemical mechanisms of drug action: what does it take for success? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The drug-target residence time model: a 10-year retrospective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A homogeneous G protein-coupled receptor ligand binding assay based on time-resolved fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate in Heterocyclic Synthesis

Introduction: A Versatile Ortho-Nitro Aromatic Building Block

Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate is a structurally unique aromatic compound featuring three key functional groups positioned for facile synthetic transformations: a nitro group, a methyl ester, and a piperidinomethyl substituent. The ortho-relationship between the piperidinomethyl and nitro moieties is of particular synthetic interest. This arrangement makes the compound an excellent precursor for a variety of fused heterocyclic systems through a strategy of reductive cyclization. The nitro group, a versatile functional handle, can be readily reduced to an amino group, which can then undergo intramolecular reactions with the adjacent side chains.[1][2]

These application notes provide a comprehensive guide for utilizing Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate as a precursor in the synthesis of complex nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry and materials science.[3][4] We present a detailed protocol for its conversion into a tetracyclic quinazolinone derivative, a core structure found in numerous biologically active compounds.

Core Synthetic Application: Reductive Cyclization to Fused Quinazolinones

The primary and most potent application of Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate is its use as a precursor for the synthesis of fused quinazolinone heterocycles. The synthetic strategy hinges on the chemical reduction of the nitro group to an aniline. The resulting ortho-amino benzylamine derivative is primed for intramolecular cyclization. The newly formed aromatic amine can act as a nucleophile, attacking the proximal methyl ester to forge a new six-membered ring, yielding a dihydroquinazolinone, which may then be oxidized to the aromatic quinazolinone. This cascade reaction transforms a simple aromatic precursor into a complex, polycyclic architecture in a single, efficient operation.[3][5]

The protocol detailed below employs iron powder in acetic acid, a classic and highly effective method for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities like esters.[1] This method is favored for its mild conditions, low cost, and operational simplicity.

Proposed Synthetic Transformation

The overall transformation involves the reduction of the nitro group of Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate ( 1 ) to form an intermediate aniline, which spontaneously cyclizes to yield the tetracyclic fused quinazolinone derivative ( 2 ).

Caption: Synthetic workflow for the reductive cyclization of the precursor.

Detailed Experimental Protocol

Protocol 1: Synthesis of Tetracyclic Fused Quinazolinone Derivative (2) via Reductive Cyclization

This protocol describes the conversion of Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate ( 1 ) to the corresponding tetracyclic fused quinazolinone derivative ( 2 ).

Materials and Reagents:

-

Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate ( 1 )

-

Iron powder (<100 mesh)

-

Glacial Acetic Acid

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate ( 1 ) (1.0 g, 3.42 mmol).

-

Addition of Reagents: Add glacial acetic acid (20 mL) to the flask, followed by iron powder (0.95 g, 17.1 mmol, 5 equivalents).

-

Reaction: Heat the stirred suspension to reflux (approximately 118 °C) for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up - Quenching and Filtration: After the reaction is complete, cool the mixture to room temperature. Carefully filter the reaction mixture through a pad of Celite to remove the excess iron and iron salts. Wash the filter cake with ethyl acetate (3 x 15 mL).

-

Work-up - Extraction: Combine the filtrates and carefully neutralize the acetic acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Work-up - Washing: Wash the combined organic layers with water (2 x 20 mL) and then with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tetracyclic fused quinazolinone derivative ( 2 ).

Data Presentation and Characterization

The following table summarizes the key properties of the starting material and the expected product.

| Property | Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate (1) | Tetracyclic Fused Quinazolinone (2) (Expected) |

| Molecular Formula | C₁₄H₁₈N₂O₄ | C₁₄H₁₆N₂O |

| Molecular Weight | 294.31 g/mol | 228.29 g/mol |

| Appearance | Pale yellow solid or oil | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃, ppm) | Hypothetical: 7.8-8.2 (m, 3H, Ar-H), 4.0 (s, 2H, Ar-CH₂-N), 3.9 (s, 3H, OCH₃), 2.4-2.6 (m, 4H, piperidine-H), 1.5-1.7 (m, 6H, piperidine-H) | Hypothetical: 7.2-7.8 (m, 3H, Ar-H), 4.2 (s, 2H, Ar-CH₂-N), 3.0-3.2 (m, 4H, piperidine-H), 1.6-1.8 (m, 6H, piperidine-H), 8.5 (br s, 1H, NH) |

| ¹³C NMR (CDCl₃, ppm) | Hypothetical: 166.0 (C=O), 148.0, 135.0, 132.0, 130.0, 128.0, 125.0 (Ar-C), 55.0 (Ar-CH₂-N), 52.5 (OCH₃), 54.0, 26.0, 24.0 (piperidine-C) | Hypothetical: 164.0 (C=O), 145.0, 130.0, 128.0, 125.0, 122.0, 118.0 (Ar-C), 58.0 (Ar-CH₂-N), 53.0, 25.0, 23.0 (piperidine-C) |

| IR (cm⁻¹) | ~2930 (C-H), 1725 (C=O, ester), 1530, 1350 (NO₂) | ~3200 (N-H), 2930 (C-H), 1680 (C=O, amide) |

Causality and Mechanistic Insights

The success of this synthetic protocol is rooted in the well-established chemistry of ortho-substituted nitroarenes.

Step 1: Reduction of the Nitro Group The reaction is initiated by the reduction of the aromatic nitro group to an amine. In the presence of an acid such as acetic acid, iron metal acts as a single-electron donor. The nitro group is progressively reduced through nitroso and hydroxylamine intermediates to the corresponding aniline.[1] This transformation is a cornerstone of aromatic chemistry and is highly reliable.

Step 2: Intramolecular Cyclization Upon formation of the 2-amino-6-(piperidinomethyl)benzoate intermediate, the molecule is perfectly arranged for a rapid intramolecular cyclization. The nucleophilic amino group attacks the electrophilic carbonyl carbon of the methyl ester. This type of cyclization is a common strategy for the synthesis of quinazolinones from 2-aminobenzamides or related derivatives.[5] The reaction proceeds through a tetrahedral intermediate, which then eliminates methanol to form the stable six-membered lactam (amide) ring of the quinazolinone core.

Caption: Logical relationship of the key steps in the synthesis.

Trustworthiness and Self-Validation

The described protocol is built upon fundamental and widely validated reactions in organic synthesis. The reductive cyclization of ortho-nitro aromatic compounds is a robust and frequently employed strategy for the construction of N-heterocycles.[6][7] The progress of the reaction can be easily monitored by TLC, allowing for clear determination of the reaction endpoint. The expected product has a distinct spectroscopic signature compared to the starting material, particularly the appearance of an N-H stretch in the IR spectrum and the disappearance of the methoxy signal in the NMR spectrum, providing a straightforward method for validating the outcome of the synthesis.

References

-

Zeng, G., Wan, J., Yuan, Y., Wen, Y., Liu, L., Li, J., Li, J., & Huang, C. (2025). A base-promoted, metal-free [4 + 1 + 1] tandem cycloaddition reaction provides 2,4-substituted quinazoline derivatives from ortho-substituted nitroarenes, aldehydes, and ammonium salts. Journal of Organic Chemistry, 90, 1982-1995. Available at: [Link]

-

Ghorai, M. K., et al. (2014). A simple and efficient synthetic route to 2,3,4,5-tetrahydrobenzodiazepine. Molecules, 19(6), 8295-8311. Available at: [Link]

-

Han, B., et al. (2009). One-Pot Synthesis of Quinazolinone Derivatives from Nitro-Compounds with the Aid of Low-Valent Titanium. ACS Publications. Available at: [Link]

-

S. Laclef, et al. (2015). A microwave-assisted method for the palladium-catalyzed direct arylation of quinazolin-4-one. Organic Letters, 17(7), 1700-1703. Available at: [Link]

-

Lou, B. (2000). Solid-phase synthesis of quinazolinone derivatives. Tetrahedron Letters, 41(49), 9247-9251. Available at: [Link]

-

Selvam, P., & Selvi, S. T. (2011). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Hindawi. Available at: [Link]

-

Ragaini, F., et al. (2017). Reductive cyclization of 2‐nitrobyphenyls and 2‐nitrostyrenes catalyzed by MoO2Cl2(dmf) using PPh3 as the reductant. European Journal of Organic Chemistry, 2017(33), 4883-4892. Available at: [Link]

-

Jia, F.-C., et al. (2016). A synergetic tert-butyl hydroperoxide/K3PO4-promoted oxidative cyclization enables a facile synthesis of various functionalized quinazolin-4(3H)-ones. Organic Letters, 18(12), 2942-2945. Available at: [Link]

-

Feng, Y., et al. (2015). A copper-catalyzed reaction of easily available 2-arylindoles and amines or ammonium provides various quinazolinones. Journal of Organic Chemistry, 80(14), 7099-7107. Available at: [Link]

-

Vicente, J., Saura-Llamas, I., Palin, M. G., & Jones, P. G. (1995). The first orthopalladation of a primary nitrobenzylamine. Synthesis of chiral cyclopalladated complexes derived from (S)-α-methyl-4-nitrobenzylamine. Journal of the Chemical Society, Dalton Transactions, (16), 2535-2539. Available at: [Link]

-

Suzuki, C., et al. (2014). Ruthenium- and rhodium-catalyzed dehydrogenative ortho-alkenylation of benzylamines via free amino group directed C-H bond cleavage. Advanced Synthesis & Catalysis, 356(7), 1521-1526. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

-

Cacchi, S., et al. (2020). Palladium-Catalyzed Benzodiazepines Synthesis. Molecules, 25(11), 2658. Available at: [Link]

- Kraus, G. A., & Melekhov, A. (1995). Synthesis of benzodiazepines. U.S. Patent No. 5,466,799. Washington, DC: U.S. Patent and Trademark Office.

-

Bennamane, N., et al. (2008). Synthesis of new amino-1,5-benzodiazepine and benzotriazole derivatives from dimedone. Organic Communications, 1(3), 62-68. Available at: [Link]

-

Perumal, S., et al. (2019). Synthesis of Substituted Isatins from the MBH Adduct of 1,5,6-Trisubstituted Isatins Using (2,4-Dinitrophenyl)hydrazine and K-10 Clay Explored as Protection–Deprotection Chemistry. ACS Omega, 4(5), 9495-9505. Available at: [Link]

-

Ragaini, F. (2018). Synthesis of N-Heterocycles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. AIR Unimi. Available at: [Link]

-

College of St. Benedict & St. John's University. (n.d.). Aromatic Side Chain Reduction: Nitro. Retrieved from [Link]

-

Feng, J. (2023). Synthesis of Substituted Isatins As Potential Antibacterial Agents. ScholarWorks. Available at: [Link]

-

Welle, A., et al. (2022). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Polymers, 14(19), 4059. Available at: [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

He, L., et al. (2015). Deoxygenative coupling of nitroarenes for the synthesis of aromatic azo compounds with CO using supported gold catalysts. Green Chemistry, 17(7), 3820-3825. Available at: [Link]

- Finar, I. L. (1963). Organic Chemistry, Vol. I. Longmans.

-

Huisgen, R., et al. (1962). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Angewandte Chemie International Edition in English, 1(11), 595-596. Available at: [Link]

- Qingdao Xuejie Auxiliaries Co., Ltd. (2014). Preparation method of 2-amino-3-nitrobenzoic acid. CN103922948A.

-

D'hooghe, M., et al. (2007). Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives. Organic & Biomolecular Chemistry, 5(18), 2963-2970. Available at: [Link]

-

van der Velden, J., et al. (2018). ortho‐Quinones and Analogues Thereof: Highly Reactive Intermediates for Fast and Selective Biofunctionalization. Chemistry – A European Journal, 24(53), 14044-14064. Available at: [Link]

-

PubChem. (n.d.). 2-Amino-3-nitrobenzoic acid. Retrieved from [Link]

- Qingdao Xuejie Auxiliaries Co., Ltd. (2014). Preparation method of 2-amino-3-nitrobenzoic acid. CN103922948A.

Sources

- 1. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]

- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinazolinone synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. air.unimi.it [air.unimi.it]

Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate

Abstract

This application note provides a comprehensive guide to understanding and predicting the electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate. This compound incorporates three key functional groups—a nitroaromatic ring, a methyl ester, and a piperidinomethyl substituent—whose characteristic fragmentation behaviors collectively contribute to the overall mass spectrum. By dissecting the fragmentation pathways of these individual moieties, we can construct a detailed and predictive fragmentation map for the entire molecule. This guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry who are engaged in the structural elucidation of complex organic molecules. Detailed experimental protocols and visual diagrams are provided to facilitate both theoretical understanding and practical application.

Introduction

Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate is a multifaceted organic molecule, the structural confirmation of which is paramount in various research and development settings. Mass spectrometry, particularly with electron ionization (EI), serves as a powerful analytical technique for obtaining a molecular fingerprint through reproducible fragmentation patterns.[1] The fragmentation of this specific molecule is governed by the interplay of its constituent parts: the nitro-substituted benzene ring, the methyl ester group, and the piperidinomethyl side chain. A thorough understanding of these fragmentation pathways is crucial for the unambiguous identification and characterization of this and structurally related compounds.

This document will explore the predicted fragmentation pathways based on established principles of mass spectrometry. We will delve into the characteristic losses and rearrangements associated with each functional group and propose a composite fragmentation scheme.

Theoretical Fragmentation Pathways

The electron ionization mass spectrum of Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate is anticipated to be rich with structurally significant fragment ions. The initial event is the formation of the molecular ion (M⁺•). The subsequent fragmentation is predicted to proceed through several key pathways, driven by the inherent chemical properties of the functional groups.

Piperidine Moiety Fragmentation

The piperidine ring is a common feature in many pharmaceutical compounds and its fragmentation is well-characterized.[2] Upon ionization, a primary fragmentation pathway involves α-cleavage, which is the scission of a carbon-carbon bond adjacent to the nitrogen atom.[2] This process is initiated by the ionization of the nitrogen atom and leads to the formation of a stable iminium ion. For the title compound, this would involve the cleavage of the bond between the piperidine ring and the methylene bridge, or a bond within the ring itself. The largest substituent at the α-carbon is preferentially lost.[2]

Nitroaromatic Ring Fragmentation

Aromatic nitro compounds exhibit characteristic fragmentation patterns, often involving the loss of the nitro group as either a nitric oxide radical (•NO) or a nitrogen dioxide radical (•NO₂).[1][3] The presence of a substituent ortho to the nitro group can lead to a phenomenon known as the "ortho effect," which can result in the loss of a hydroxyl radical (•OH) through intramolecular rearrangement.[3] In Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate, the piperidinomethyl group is positioned ortho to the nitro group, making this a plausible fragmentation pathway.

Methyl Ester Fragmentation

The methyl ester group can also direct fragmentation. A common pathway for benzoic acid esters is the loss of the alkoxy group (•OCH₃) to form a stable benzoyl cation.[4] Additionally, decarboxylation, the loss of carbon dioxide (CO₂), can occur, although this is sometimes more prevalent in in-source fragmentation.[4]

Combined Fragmentation Scheme

The overall fragmentation pattern will likely be a combination of these individual pathways. The initial fragmentation could be dominated by the most facile bond cleavages, such as α-cleavage of the piperidinomethyl group or loss of the nitro group. Subsequent fragmentation of these primary ions will then lead to the diverse array of peaks observed in the mass spectrum.

Predicted Fragmentation Diagram

The following diagram illustrates the predicted major fragmentation pathways for Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate.

Caption: Predicted EI-MS fragmentation pathways of Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate.

Summary of Predicted Fragment Ions

The following table summarizes the predicted major fragment ions, their corresponding mass-to-charge ratios (m/z), and their proposed structures.

| m/z | Proposed Structure / Identity | Fragmentation Pathway |

| 278 | Molecular Ion [M]⁺• | - |

| 261 | [M - OH]⁺ | Ortho effect involving the nitro and piperidinomethyl groups |

| 248 | [M - NO]⁺• | Loss of nitric oxide radical from the nitro group |

| 247 | [M - OCH₃]⁺ | Loss of a methoxy radical from the ester group |

| 232 | [M - NO₂]⁺ | Loss of a nitrogen dioxide radical from the nitro group |

| 193 | [M - C₅H₁₀N]⁺ | α-cleavage with loss of the piperidine radical |

| 173 | [M - NO₂ - COOCH₃]⁺ | Secondary fragmentation: loss of the carbomethoxy radical from the [M-NO₂]⁺ ion |

| 165 | [M - C₅H₁₀N - CO]⁺• | Secondary fragmentation: loss of carbon monoxide from the [M-C₅H₁₀N]⁺ ion |

| 84 | [C₅H₁₀N]⁺ | Iminium ion from α-cleavage of the piperidinomethyl group |

Experimental Protocol

This protocol provides a standardized method for acquiring the mass spectrum of Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

Instrumentation

-

Gas Chromatograph equipped with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Mass Spectrometer with an Electron Ionization (EI) source.

Sample Preparation

-

Dissolve a small amount of Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a final concentration of 10-100 µg/mL for injection.

GC-MS Conditions

-

GC Conditions:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Flow Rate: 1.0 mL/min (constant flow)

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 1 minute

-

Ramp: 15 °C/min to 280 °C

-

Final Hold: Hold at 280 °C for 5 minutes

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40 - 500

-

Solvent Delay: 3 minutes

-

Data Analysis

-

Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

-

Extract the mass spectrum corresponding to the chromatographic peak of Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate.

-

Identify the molecular ion peak and the major fragment ions.

-

Compare the observed fragmentation pattern with the predicted pathways outlined in this application note.

Conclusion

The mass spectrometry fragmentation pattern of Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate is predicted to be a composite of the characteristic fragmentations of its piperidine, nitroaromatic, and methyl ester functionalities. By systematically analyzing the expected fragmentation pathways, a detailed and informative picture of the molecule's behavior under electron ionization can be constructed. The proposed fragmentation scheme, summarized ion table, and detailed experimental protocol provide a robust framework for the analytical characterization of this compound and can serve as a valuable reference for the structural elucidation of related molecules.

References

- BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.

- BenchChem. (2025). Comparative Analysis of Mass Spectrometry Fragmentation Patterns for Isomeric Nitroaromatic Compounds.

- BenchChem. (2025). Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers.

- Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (2023). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. QUIM NOVA.

- BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.

- Zwiener, C., & Frimmel, F. H. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry, 38(5), 549-557.

- Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (2023). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS.

- Zwiener, C., & Frimmel, F. H. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.

- University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.

- Tsedev, U., & Voinov, V. G. (2011). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of the American Society for Mass Spectrometry, 22(10), 1773–1785.

- Marnela, K. M., Moilanen, T., & Jutila, M. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & Environmental Mass Spectrometry, 16(1-12), 443-446.

- BenchChem. (2025). Technical Support Center: Mass Spectrometry of Benzoic Acid Compounds.

- Wang, Y., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(5), 996-1004.

- Chemistry Academy. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene [Video]. YouTube.

- Sigma-Aldrich. (n.d.). Methyl 3-nitrobenzoate 99%.

- National Institute of Standards and Technology. (n.d.). Benzoic acid, ethyl ester. In NIST Chemistry WebBook.

- NextSDS. (n.d.). METHYL 4-(3-NITRO-2-PYRIDINYL)BENZENECARBOXYLATE — Chemical Substance Information.

- Harvey, D. J., & Vouros, P. (2019). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 38(6), 523-601.

- National Center for Biotechnology Information. (n.d.). 3-Methyl-2-nitrophenol. In PubChem.

- PharmaCompass. (n.d.). Methyl 3-nitro-2-methylbenzoate.

- Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.

- ChemicalBook. (n.d.). Methyl 3-nitrobenzoate.

- Sigma-Aldrich. (n.d.). Methyl 3-nitrobenzoate 99%.

Sources

Technical Support Center: Troubleshooting Poor Aqueous Solubility of Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate. As a Senior Application Scientist, my goal is to provide a logical, in-depth troubleshooting framework, moving from foundational understanding to advanced formulation strategies. Each recommendation is grounded in physicochemical principles to empower your experimental design.

Section 1: Foundational Understanding & Initial Assessment

Before attempting to modify solubility, it's crucial to understand the inherent properties of the molecule and to establish a reliable baseline measurement.

Q1: What are the key structural features of Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate that influence its solubility?

The molecule's structure presents a classic solubility challenge due to its combination of polar and non-polar functional groups:

-

Aromatic Core & Methyl Ester: The methyl 3-nitrobenzoate core is significantly lipophilic (fat-loving), which contributes to poor aqueous solubility.

-

Piperidinomethyl Group: This substituent contains a tertiary amine within the piperidine ring. This group is basic and represents the primary handle for pH-based solubility manipulation. At neutral pH, this amine is largely un-ionized and contributes to the molecule's overall lipophilicity.

-

Nitro Group: The nitro group is a polar, electron-withdrawing group, but its contribution to overall water solubility is often limited compared to the large non-polar scaffold.

Essentially, the molecule has a large, greasy (lipophilic) surface area with a single ionizable "handle" (the piperidine nitrogen) that can be leveraged to improve solubility under specific conditions.

Q2: What are the predicted physicochemical properties (pKa, LogP) of this compound?

| Property | Predicted Value | Implication for Aqueous Solubility |

| pKa (of the piperidine nitrogen) | ~8.5 - 9.5 | This is the pH at which 50% of the piperidine group is protonated (ionized). At pH values significantly below the pKa (e.g., pH < 7), the molecule will exist predominantly in its more soluble, charged (protonated) form. |

| LogP (Octanol-Water Partition Coefficient) | > 3.0 | A LogP value greater than 3 indicates high lipophilicity and predicts poor intrinsic aqueous solubility of the neutral form of the molecule. |

These are estimated values. Experimental determination is highly recommended.

Q3: What is the difference between kinetic and thermodynamic solubility, and which should I measure first?

Understanding this distinction is fundamental to designing meaningful experiments.

-

Thermodynamic Solubility: This is the true equilibrium solubility. It is the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (temperature, pH) when the system has reached equilibrium. This measurement requires a longer time (typically 24-72 hours) and ensures that the most stable, lowest-energy solid form is in equilibrium with the solution.[1][2][3] The "gold standard" for this is the shake-flask method .[1][4][5]

-

Kinetic Solubility: This is a measure of how quickly a compound precipitates from a supersaturated solution, often generated by adding a concentrated DMSO stock to an aqueous buffer.[4][6] It's a high-throughput method used in early discovery to flag potential issues.[6]

Recommendation: Always begin by determining the thermodynamic solubility . This provides a true baseline and is essential for formulation development. Kinetic data can be misleading, as it may overestimate the solubility that can be maintained over time.[2][3]